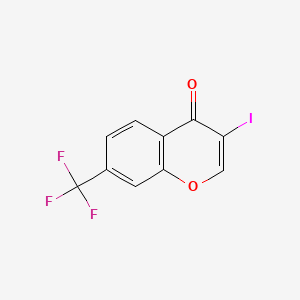
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- is an organic compound that belongs to the benzopyran family This compound is characterized by the presence of an iodine atom at the 3rd position and a trifluoromethyl group at the 7th position on the benzopyran ring
Métodos De Preparación
The synthesis of 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- typically involves the iodination of a benzopyran precursor followed by the introduction of a trifluoromethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions .
Análisis De Reacciones Químicas
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to inhibit cell proliferation by interfering with key signaling pathways and inducing apoptosis. This is achieved through the activation of caspases and the disruption of mitochondrial function, leading to cell death .
Comparación Con Compuestos Similares
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- can be compared with other benzopyran derivatives such as:
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: This compound has different substituents and exhibits distinct chemical and biological properties.
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-: Known for its antioxidant properties, this compound differs in its functional groups and biological activities.
Propiedades
Fórmula molecular |
C10H4F3IO2 |
|---|---|
Peso molecular |
340.04 g/mol |
Nombre IUPAC |
3-iodo-7-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C10H4F3IO2/c11-10(12,13)5-1-2-6-8(3-5)16-4-7(14)9(6)15/h1-4H |
Clave InChI |
HBHKFDZMZCBGNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)OC=C(C2=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


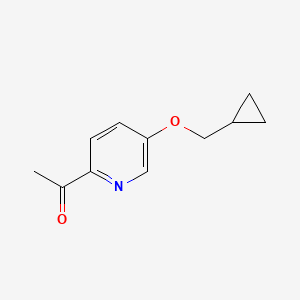
![9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-1H-purin-6(9H)-one](/img/structure/B13658103.png)

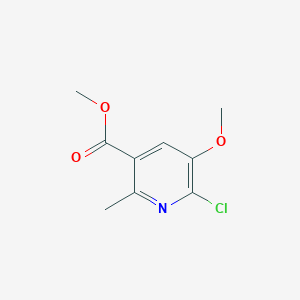
![Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B13658123.png)
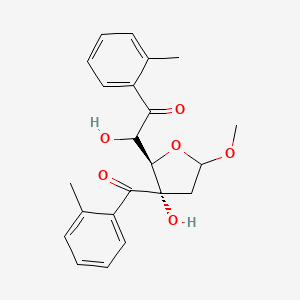
![5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
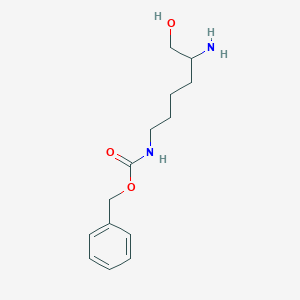
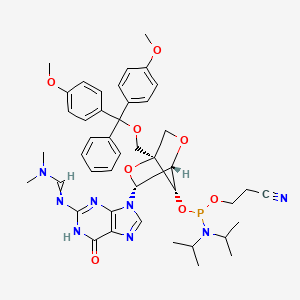
![3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658160.png)
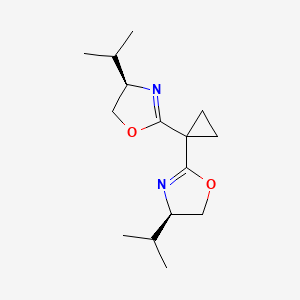
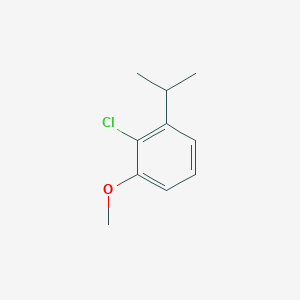
![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)

